N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenylbutanamide is a complex organic compound that features a pyrrolidinone ring, a pyridine ring, and a phenylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenylbutanamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrrolidinone ring, which can be synthesized through the reduction of succinimide using electrochemical methods or nascent hydrogen . The pyridine ring can be introduced via a Diels-Alder reaction involving a pyridine derivative . The final step involves coupling the pyrrolidinone and pyridine intermediates with a phenylbutanamide derivative under specific reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and the coupling step, as well as the development of more efficient catalysts and reagents to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The pyrrolidinone ring can be oxidized to form corresponding lactams.
Reduction: The pyridine ring can be reduced to a piperidine derivative under hydrogenation conditions.
Substitution: The phenylbutanamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of lactams.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenylbutanamide involves its interaction with specific molecular targets. The pyrrolidinone ring may interact with enzyme active sites, while the pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Pyridine derivatives: Compounds such as 2-(pyridin-2-yl)pyrimidine derivatives.
Phenylbutanamide derivatives: Compounds like N-phenylbutanamide.
Uniqueness
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenylbutanamide is unique due to the combination of its three distinct moieties, which confer a specific set of chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development .
Properties
IUPAC Name |
N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-2-18(16-7-4-3-5-8-16)20(25)22-13-15-11-17(14-21-12-15)23-10-6-9-19(23)24/h3-5,7-8,11-12,14,18H,2,6,9-10,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOWTWIYDVCLKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC(=CN=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.